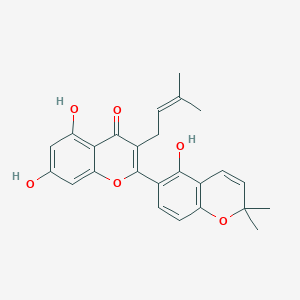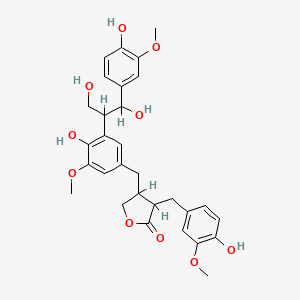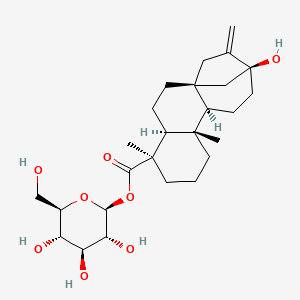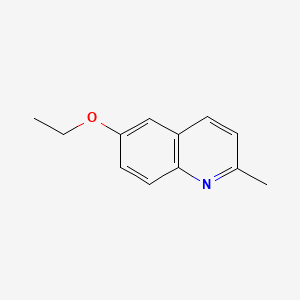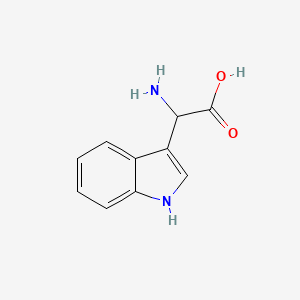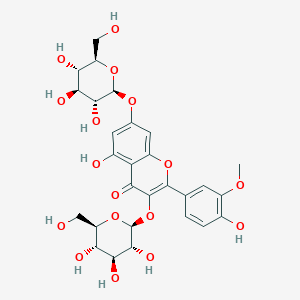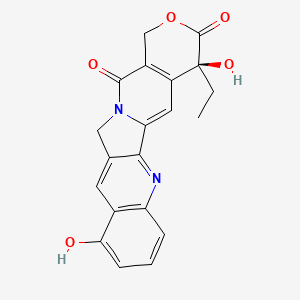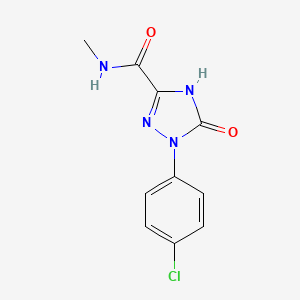
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, a triazole ring, and a carboxylic acid methylamide group
准备方法
The synthesis of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzoyl chloride and hydrazine hydrate.
Formation of Triazole Ring: The reaction between 4-chlorobenzoyl chloride and hydrazine hydrate leads to the formation of a hydrazide intermediate. This intermediate undergoes cyclization to form the triazole ring.
Introduction of Carboxylic Acid Methylamide Group: The triazole intermediate is then reacted with methyl isocyanate to introduce the carboxylic acid methylamide group.
The reaction conditions for each step, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
化学反应分析
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the triazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions may reduce the carbonyl group to form alcohol derivatives.
Substitution: The chlorophenyl group in the compound can undergo substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown promising biological activities, including antimicrobial, antifungal, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, the compound is being investigated for its potential use in drug development. It has shown potential as a lead compound for the development of new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals and materials with specific properties. Its versatility makes it a valuable component in various industrial applications.
作用机制
The mechanism of action of 1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors in biological systems. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects.
Pathways: The compound may modulate specific signaling pathways, leading to its biological effects. For instance, it may interfere with cell proliferation pathways, contributing to its anticancer properties.
相似化合物的比较
1-(4-Chlorophenyl)-N-methyl-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other triazole derivatives such as 1-(4-Chlorophenyl)-1H-1,2,4-triazole-3-carboxylic acid and 1-(4-Chlorophenyl)-2,5-dihydro-1H-1,2,4-triazole-3-carboxylic acid ethylamide.
Uniqueness: The presence of the carboxylic acid methylamide group in this compound distinguishes it from other triazole derivatives. This functional group contributes to its unique chemical and biological properties.
属性
CAS 编号 |
1000573-83-0 |
|---|---|
分子式 |
C10H9ClN4O2 |
分子量 |
252.66 |
IUPAC 名称 |
1-(4-chlorophenyl)-N-methyl-5-oxo-4H-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C10H9ClN4O2/c1-12-9(16)8-13-10(17)15(14-8)7-4-2-6(11)3-5-7/h2-5H,1H3,(H,12,16)(H,13,14,17) |
InChI 键 |
QENBDOWTUYFQAQ-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
规范 SMILES |
CNC(=O)C1=NN(C(=O)N1)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


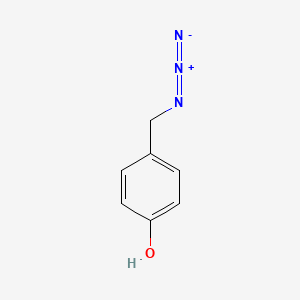
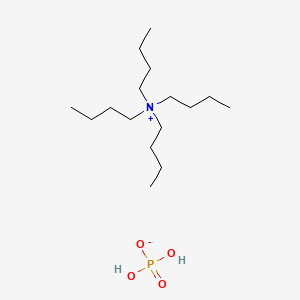
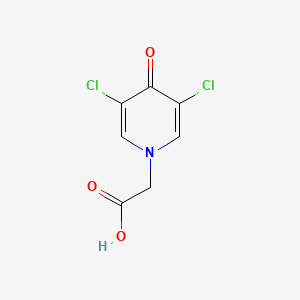
![(8S,9S,10S,13R,14S,17R)-2,16-dihydroxy-4,4,9,13,14-pentamethyl-17-[(2R)-2,5,6-trihydroxy-6-methyl-3-oxoheptan-2-yl]-8,10,12,15,16,17-hexahydro-7H-cyclopenta[a]phenanthrene-3,11-dione](/img/structure/B1649367.png)
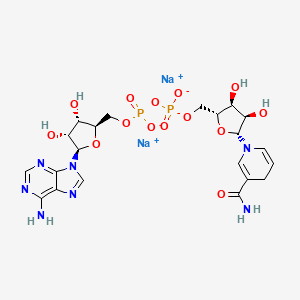
![(2R,6S,7S,8R)-7-(1,3-benzodioxol-5-yl)-2,3-dimethoxy-8-methyl-6-prop-2-enyltricyclo[4.2.0.02,8]oct-3-en-5-one](/img/structure/B1649370.png)
